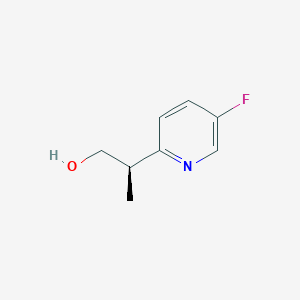

(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Description

Contextual Significance of Pyridine (B92270) and Chiral Alcohol Scaffolds in Modern Organic Chemistry Research

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical entities. nih.govnih.govnih.gov Its presence is noted in many FDA-approved drugs, where it can influence properties such as solubility, bioavailability, and receptor binding affinity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition processes. The incorporation of a fluorine atom, as seen in the 5-fluoro-substituted pyridine ring of the title compound, can further modulate the electronic properties and metabolic stability of the molecule, a common strategy in drug design.

Stereochemical Considerations and Enantiomeric Purity in Research on (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol

The designation "(2R)" in this compound specifies the absolute configuration at the chiral center, which is the carbon atom bearing the hydroxyl group. In a biological context, the two enantiomers of a chiral molecule, (2R) and (2S), can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of utmost importance.

The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical parameter for any chiral compound intended for biological or catalytic applications. The synthesis of this compound with high enantiomeric purity would likely involve asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis aims to create the desired enantiomer directly, often employing chiral catalysts or auxiliaries. Chiral resolution, conversely, involves the separation of a racemic mixture of both enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common analytical technique for determining the enantiomeric purity of such compounds.

Table 1: Representative Enantiomeric Excess Values for Enzymatic Reduction of Related Ketones This table presents typical enantiomeric excess (e.e.) values achieved in the enzymatic reduction of various ketones to their corresponding chiral alcohols, illustrating the high levels of stereoselectivity that can be obtained with biocatalysis. The data is representative of what might be expected for the synthesis of this compound via a similar method.

| Ketone Substrate | Enzyme/Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) |

| 2-Acetylfuran | Photoenzymatic System | (R)-1-(2-furyl)ethanol | >99.9% researchgate.net |

| 2-Acetylthiophene | Photoenzymatic System | (R)-1-(2-thienyl)ethanol | 95% researchgate.net |

| Cyclopropyl methyl ketone | Photoenzymatic System | (R)-1-cyclopropylethanol | 98% researchgate.net |

| Dihydrofuran-3(2H)-one | Candida parapsilosis Carbonyl Reductase | (S)-tetrahydrofuran-3-ol | 96.4% mdpi.com |

Overview of Current Research Trajectories Pertaining to this compound

While specific, in-depth research articles solely focused on this compound are not abundant in publicly accessible literature, the research trajectories for this compound can be inferred from studies on structurally related molecules. The primary areas of investigation for a chiral building block of this nature would likely include its application in the synthesis of novel bioactive compounds and its use as a ligand in asymmetric catalysis.

The combination of the fluoropyridine moiety and the chiral alcohol function makes this compound an attractive starting material for the synthesis of pharmaceutical candidates. The pyridine ring can be further functionalized, and the hydroxyl group of the propanol (B110389) side chain can be transformed into a variety of other functional groups, allowing for the construction of diverse molecular architectures.

In the field of asymmetric catalysis, chiral alcohols and their derivatives are frequently used as ligands for metal catalysts. The stereochemistry of the ligand can effectively control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of the product. Given its structure, this compound or its derivatives could potentially be employed as chiral ligands in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

The synthesis of this specific chiral alcohol is also a relevant research topic. Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, represent a powerful approach. For instance, the asymmetric reduction of the corresponding ketone, 1-(5-fluoropyridin-2-yl)propan-2-one, using a suitable ketoreductase enzyme could provide a direct and efficient route to the desired (2R)-enantiomer with high enantiomeric purity. nih.govresearchgate.net

Table 2: Hypothetical Spectroscopic Data for this compound This table presents hypothetical ¹H NMR and ¹³C NMR chemical shifts for this compound. This data is illustrative and based on the analysis of similar chemical structures. Actual experimental data would be required for definitive structural confirmation.

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.35 | d |

| 7.60 | td |

| 7.30 | dd |

| 4.20 | m |

| 3.70 | m |

| 2.50 | br s |

| 1.25 | d |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(5-fluoropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZAHLVLJLORKI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Diastereoselective Synthesis Strategies for Precursors to (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol

A key precursor to the target molecule is the prochiral ketone, 1-(5-fluoropyridin-2-yl)propan-2-one. The primary challenge lies in the stereoselective reduction of the ketone to establish the desired (R)-configuration at the C2 position of the propan-1-ol backbone.

One of the most effective strategies for achieving this is through asymmetric catalytic reduction . This can be accomplished using chiral catalysts, often based on transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another powerful approach is biocatalysis , employing enzymes such as alcohol dehydrogenases (ADHs). nih.gov These enzymes can exhibit high levels of enantioselectivity and operate under mild reaction conditions. For instance, recombinant Escherichia coli cells that co-express an NADP+-dependent alcohol dehydrogenase and cofactor regeneration systems have been shown to efficiently reduce various prochiral ketones to their corresponding chiral alcohols. nih.govproquest.com This biocatalytic method offers a promising route to this compound from its ketone precursor.

A hypothetical diastereoselective synthesis could also involve the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this method often requires additional synthetic steps for attachment and removal of the auxiliary.

Practical Synthesis Considerations and Process Optimization for this compound

The successful scale-up of a synthesis from the laboratory to an industrial setting requires careful consideration of various practical factors to ensure efficiency, safety, and cost-effectiveness.

To enhance yield and minimize byproducts, the following strategies are generally employed:

Catalyst Screening: A thorough screening of different catalysts and ligands is essential to identify the system that provides the highest conversion and enantioselectivity.

Control of Reaction Parameters: Temperature, pressure, and reaction time must be precisely controlled. For instance, in catalytic hydrogenations, lower temperatures often favor higher selectivity, while higher pressures can increase the reaction rate.

The choice of solvent is a critical parameter that can significantly influence reaction rates, selectivity, and the ease of product isolation. chemicalbook.com For the synthesis of chiral pyridyl alcohols, solvents must be chosen to ensure the solubility of reactants and catalysts while minimizing side reactions.

The table below illustrates a hypothetical optimization matrix for the asymmetric reduction of a precursor ketone.

| Parameter | Condition A | Condition B | Condition C | Outcome Metric |

|---|---|---|---|---|

| Solvent | Methanol | Isopropanol | Dichloromethane | Yield (%) & Enantiomeric Excess (%) |

| Catalyst Loading (mol%) | 1.0 | 0.5 | 0.1 | |

| Temperature (°C) | 25 | 40 | 60 | |

| Pressure (bar H₂) | 10 | 20 | 50 |

Optimization studies would systematically vary these parameters to find the ideal conditions that provide the highest yield and enantiomeric excess (ee). For example, a synthesis of the non-fluorinated analog, 2-(pyridin-2-yl)propan-1-ol, involves the reduction of methyl 2-(pyridin-2-yl)propanoate with lithium aluminum hydride in tetrahydrofuran, with temperature control being critical for a clean reaction. chemicalbook.com

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. nih.gov For the synthesis of this compound, several green strategies can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, have high atom economy compared to stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, using ethanol (B145695) or water as a solvent in enzymatic reductions instead of chlorinated solvents like dichloromethane. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. nih.gov Biocatalytic reactions that run at ambient temperature and pressure are also highly energy-efficient. nih.gov

Renewable Feedstocks: While likely starting from petroleum-based materials, future syntheses could explore routes from bio-based feedstocks.

Catalysis: The use of catalytic (especially biocatalytic) methods over stoichiometric reagents is a cornerstone of green chemistry, as it reduces waste. nih.gov

The table below summarizes the application of green chemistry principles to the synthesis.

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Use of enzymatic (ADH) or transition metal catalysts for ketone reduction. nih.govnih.gov | Reduces waste from stoichiometric reagents, high selectivity. |

| Safer Solvents | Employing aqueous media or green solvents like ethanol for reactions and purification. | Reduces environmental impact and improves worker safety. |

| Energy Efficiency | Conducting reactions at ambient temperature (biocatalysis) or using microwave heating. nih.gov | Lowers energy consumption and carbon footprint. |

| Waste Prevention | Optimizing reactions to maximize yield and minimize side products. | Less waste generated and lower disposal costs. |

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable.

Chemical Reactivity and Transformations of 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Reactions Involving the Hydroxyl Group of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol

The primary alcohol group is a versatile functional handle for various synthetic modifications. Its reactivity centers on the nucleophilic character of the oxygen atom and the ability to transform the hydroxyl group into a good leaving group for substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. medcraveonline.com Esterification with a carboxylic acid is often catalyzed by a strong acid, while reactions with more reactive acyl chlorides or anhydrides may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com

Etherification can be achieved through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form the corresponding ether. msu.edu

| Reaction Type | Reagent Example | Product Class |

| Esterification | Acetic Anhydride | Acetate Ester |

| Esterification | Benzoyl Chloride | Benzoate Ester |

| Etherification | 1. Sodium Hydride 2. Methyl Iodide | Methyl Ether |

Oxidation Reactions and Product Characterization

As a primary alcohol, this compound can be oxidized to two different oxidation states depending on the reagents and conditions employed.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, selectively oxidizes the primary alcohol to the corresponding aldehyde, (2R)-2-(5-Fluoropyridin-2-yl)propanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent), or potassium dichromate (K₂Cr₂O₇), will oxidize the primary alcohol completely to the carboxylic acid, (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid.

Product characterization is typically achieved through spectroscopic methods. The formation of an aldehyde can be confirmed by the appearance of a characteristic carbonyl C=O stretch in the IR spectrum (approx. 1720-1740 cm⁻¹) and a distinct aldehyde proton signal in the ¹H NMR spectrum (approx. 9-10 ppm). The formation of a carboxylic acid is indicated by a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a carbonyl C=O stretch (approx. 1700-1725 cm⁻¹) in the IR spectrum, along with a carboxylic acid proton signal in the ¹H NMR spectrum (approx. 10-13 ppm).

| Oxidation Level | Reagent(s) | Expected Product |

| Partial Oxidation | Pyridinium Chlorochromate (PCC) | (2R)-2-(5-Fluoropyridin-2-yl)propanal |

| Full Oxidation | Potassium Permanganate (KMnO₄) | (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. youtube.com Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. One common method is protonation under strongly acidic conditions using hydrogen halides (HX, where X = Cl, Br, I). libretexts.org The protonated hydroxyl group (an oxonium ion) becomes a good leaving group (water), which can then be displaced by the halide ion. chemistrysteps.com For a primary alcohol like this compound, this reaction is expected to proceed via an SN2 mechanism. msu.edu

Formation of Activated Derivatives (e.g., Tosylates, Mesylates)

A more versatile method for activating the hydroxyl group for nucleophilic substitution is its conversion into a sulfonate ester, such as a tosylate or mesylate. These derivatives are excellent leaving groups. msu.edu This transformation is achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate.

Mesylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of pyridine or triethylamine (B128534) yields the mesylate.

The resulting tosylate or mesylate of this compound can then be readily displaced by a wide range of nucleophiles in SN2 reactions. nih.gov

| Derivative | Reagent | Base | Product |

| Tosylate | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | (2R)-2-(5-Fluoropyridin-2-yl)propyl tosylate |

| Mesylate | Methanesulfonyl Chloride (MsCl) | Pyridine | (2R)-2-(5-Fluoropyridin-2-yl)propyl mesylate |

Reactions Involving the Pyridine Ring of this compound

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect is exacerbated in the acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), as the nitrogen atom becomes protonated to form a pyridinium ion, which is even more strongly deactivated. rsc.org

In the case of this compound, the ring is further influenced by the fluorine substituent. While halogens are ortho-, para-directors, they are also deactivating via their inductive effect. The combined deactivating effects of the ring nitrogen and the fluorine atom make the 5-fluoropyridine moiety highly unreactive towards electrophilic attack. Therefore, standard electrophilic aromatic substitution reactions are generally considered not applicable under typical laboratory conditions.

Nucleophilic Substitution on the Pyridine Ring (e.g., at C-2 or C-5)

The pyridine ring in this compound is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The reactivity of the ring is further influenced by the substituents. The two primary sites for potential nucleophilic attack are the carbon bearing the fluorine atom (C-5) and the carbon attached to the propanol (B110389) side chain (C-2).

Strong nucleophiles like alkoxides, thiolates, or amines can displace the fluoride (B91410) at the C-5 position, particularly under elevated temperatures. The reaction proceeds via a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing character of the pyridine ring. nih.gov While displacement of the (2R)-2-hydroxypropyl group at the C-2 position is theoretically possible, it is less likely as the alkanol is not a conventional leaving group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 5-Fluoropyridine Derivatives

| Nucleophile | Typical Conditions | Product | Plausible Yield Range |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | MeOH, 80 °C | (2R)-2-(5-Methoxypyridin-2-yl)propan-1-ol | Moderate to Good |

| Pyrrolidine | DMSO, 120 °C | (2R)-2-(5-(Pyrrolidin-1-yl)pyridin-2-yl)propan-1-ol | Moderate |

| Sodium Thiophenoxide (NaSPh) | DMF, 100 °C | (2R)-2-(5-(Phenylthio)pyridin-2-yl)propan-1-ol | Good |

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles. Two common transformations are N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide derivative. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgresearchgate.net The resulting N-oxide exhibits altered electronic properties; the oxygen atom can donate electron density back into the ring via resonance, which paradoxically can increase reactivity towards both electrophilic and nucleophilic substitution, particularly at the C-2 and C-4 positions. adichemistry.com For this compound, N-oxidation would yield (2R)-2-(5-Fluoropyridin-1-oxide-2-yl)propan-1-ol. This transformation makes the ring even more electron-deficient and can facilitate subsequent nucleophilic attack at the C-2 or C-6 positions.

Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. osti.govnih.gov For example, treatment with methyl iodide would yield 2-((2R)-1-hydroxypropan-2-yl)-5-fluoro-1-methylpyridin-1-ium iodide. This quaternization significantly increases the electrophilicity of the pyridine ring, making it much more susceptible to nucleophilic attack. google.com The positive charge on the nitrogen atom strongly activates the ring for the addition of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions and Functionalization of the Pyridine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The fluorine atom at C-5 and the C-H bonds on the pyridine ring of this compound offer potential sites for such functionalization.

Suzuki-Miyaura Coupling: While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings due to the high strength of the C-F bond, reactions involving C-F bond activation are known, particularly for electron-deficient aromatic systems. worktribe.comnih.govacs.org The coupling of this compound with an arylboronic acid could potentially replace the fluorine atom with an aryl group. This transformation typically requires a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-F bond, a challenging but feasible step for activated substrates. mdpi.comlibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orglibretexts.orgrug.nl Similar to the Suzuki coupling, activating the C-F bond is the critical step. Using specialized ligands and conditions, it is possible to couple amines at the C-5 position of the pyridine ring, displacing the fluoride and forming a new C-N bond. The mechanism follows a similar catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | (2R)-2-(5-Phenylpyridin-2-yl)propan-1-ol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | (2R)-2-(5-(Morpholino)pyridin-2-yl)propan-1-ol |

Stereospecific and Stereoselective Transformations of this compound

The chiral center in this compound is at the second carbon of the propanol chain, not the carbon bearing the hydroxyl group. This means that many reactions at the primary alcohol will not directly affect the stereocenter's configuration. However, the stereochemistry of these transformations is still crucial.

Reactions of the Hydroxyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2R)-2-(5-Fluoropyridin-2-yl)propanal, or further to the carboxylic acid, (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid. Mild oxidation conditions, such as the Swern oxidation (using oxalyl chloride, DMSO, and triethylamine), are known to convert primary alcohols to aldehydes without epimerization of adjacent stereocenters and without over-oxidation. adichemistry.comwikipedia.orgchemistrysteps.com

Esterification/Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids (e.g., under Fischer or Steglich conditions) or etherification (e.g., Williamson ether synthesis) to introduce a wide variety of functional groups. These reactions proceed without altering the configuration of the (2R) stereocenter.

The existing stereocenter can also exert diastereoselective control over reactions occurring elsewhere in the molecule, such as on the pyridine ring, although this influence may be modest due to its distance from the ring.

Mechanistic Investigations of Key Reactions of this compound

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C-5 position is generally understood to proceed through a two-step addition-elimination mechanism. nih.gov

Addition: A nucleophile attacks the electron-deficient C-5 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and particularly onto the electronegative nitrogen atom. This step is typically the rate-determining step of the reaction. youtube.com

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. This step is generally fast. Recent computational studies have also suggested that for some substrates, particularly fluoroarenes, the reaction may proceed through a concerted (cSNAr) mechanism, where the bond-forming and bond-breaking steps occur in a single transition state, bypassing a discrete Meisenheimer intermediate. nih.govacs.org

Mechanism of Palladium-Catalyzed Suzuki Coupling (C-F Activation): The catalytic cycle for the Suzuki-Miyaura coupling involving C-F activation is a subject of detailed mechanistic study. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the C-F bond of the fluoropyridine to a Pd(0) complex. This is the most challenging step and is thought to proceed via a nucleophilic attack of the electron-rich palladium center onto the electron-poor aromatic ring. nih.govmdpi.com This forms an Aryl-Pd(II)-F intermediate.

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂) coordinates to the palladium center, typically after activation by a base to form a more nucleophilic boronate species. The aryl group is then transferred from boron to palladium, displacing the fluoride and forming an Aryl-Pd(II)-Aryl' intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

Theoretical and Computational Investigations of 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol, these calculations provide a detailed picture of its electronic characteristics.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is primarily localized on the 5-fluoropyridin-2-yl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the propan-1-ol side chain, suggesting this region is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be determined from specific quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

The MEP map of this compound shows a significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, making them key sites for interaction with electrophiles. A positive potential is observed around the hydrogen atom of the hydroxyl group, indicating its susceptibility to interaction with nucleophiles.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. This is achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

The energy landscape reveals several low-energy conformers, with the most stable conformation being the one where steric hindrance between the pyridine ring and the propanol (B110389) side chain is minimized. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.25 |

| Conformer 3 | 2.80 |

Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. By calculating the activation energies and reaction energies for various possible reaction pathways, the most likely chemical transformations can be identified. mit.edu

For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled. These calculations would involve determining the transition state structures and their corresponding energies. Such studies are crucial for understanding the metabolic fate of the compound or for designing synthetic routes.

Solvent Effects on the Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. researchgate.net

For this compound, studies would likely show that polar solvents stabilize conformers with larger dipole moments. Furthermore, the energy barriers for reactions involving charge separation in the transition state are often lowered in polar solvents, thereby increasing the reaction rate. The choice of solvent can thus be a critical factor in controlling the outcome of a chemical reaction involving this compound. Theoretical investigations can quantify these effects by calculating properties in the gas phase and in various solvents. researchgate.net

Applications of 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol As a Chiral Building Block and Intermediate

Utilization in the Synthesis of Complex Chiral Molecules (excluding direct clinical drug products)

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds. takasago.com The specific stereochemical configuration of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol allows for the transfer of chirality to new, more complex molecular structures.

The functional groups of this compound allow for its conversion into other important chiral synthons, such as different chiral alcohols and chiral amines. Chiral 1,2-amino alcohols are particularly privileged structural motifs in chemistry. nih.govresearchgate.net

The primary alcohol can be transformed through established synthetic routes. For example, oxidation of the alcohol to an aldehyde, followed by the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent), can generate a new secondary alcohol with an additional stereocenter.

Furthermore, the alcohol moiety can be converted into an amine. A common strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with an azide (B81097) anion, followed by reduction, yields the corresponding primary amine, (2R)-1-amino-2-(5-fluoropyridin-2-yl)propane. This transformation provides access to a new class of chiral amines while retaining the original stereochemistry.

Table 1: Synthetic Transformations into Other Chiral Intermediates

| Target Compound Class | Synthetic Strategy | Key Reagents | Resulting Intermediate |

|---|

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in organic and medicinal chemistry. mdpi.com this compound serves as an excellent scaffold for building new heterocyclic systems, leveraging both its existing fluoropyridine ring and its reactive side chain.

The alcohol group provides a convenient handle for initiating cyclization reactions. For instance, it can participate in intramolecular reactions to form fused or spirocyclic ring systems. One potential pathway involves an intramolecular etherification or amination reaction, where the alcohol or a derivative reacts with a suitably positioned electrophilic site on the pyridine (B92270) ring or another appended group. This approach can lead to the formation of novel chiral oxazines or other complex heterocyclic structures, which are valuable for screening in various chemical research programs.

Table 2: Examples of Heterocyclic Scaffolds from this compound

| Heterocycle Class | Synthetic Approach | Potential Application Area |

|---|---|---|

| Chiral Oxazolidinones | Reaction with a carbamoylating agent followed by intramolecular cyclization. | Synthetic intermediates |

| Fused Dihydropyrido-oxazines | Functionalization of the pyridine C3 position followed by intramolecular cyclization. | Scaffolds for chemical libraries |

| Chiral Pyrrolidines | Conversion of the alcohol to an amine, followed by reaction with a 1,4-dihalide. | Building blocks for larger molecules |

Role in Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they transfer stereochemical information to a metal center to control the enantioselectivity of a reaction. nih.gov The structure of this compound makes it an attractive candidate for modification into a chiral ligand. The pyridine nitrogen and the side-chain oxygen can act as two coordination points for a metal atom, forming a stable chelate ring.

By modifying the hydroxyl group, a variety of ligand classes can be synthesized. For instance, converting the alcohol to a phosphine-containing group would yield a P,N-type ligand. Such ligands have demonstrated high efficacy in a range of palladium-catalyzed asymmetric reactions, including allylic alkylations. nih.gov The combination of the fixed stereocenter, the coordinating heteroatoms, and the sterically demanding fluoropyridyl group creates a well-defined chiral pocket around the metal catalyst, which is crucial for achieving high levels of enantioselectivity. mdpi.com

Development of Agrochemical Precursors

While specific examples are not widely documented, the structural motifs present in this compound are highly relevant to the agrochemical industry. Fluorinated heterocyclic compounds are a well-established class of molecules used in the development of modern pesticides and herbicides. The introduction of fluorine can enhance metabolic stability and binding affinity.

The chirality of the molecule is also significant, as the biological activity of agrochemicals often resides in a single enantiomer. By using an enantiomerically pure precursor like this compound, researchers can synthesize chiral agrochemical candidates directly, avoiding the need for costly chiral separation later in the development process. Its functional handles allow for the attachment of various pharmacophores to explore new potential fungicides, herbicides, or insecticides.

Applications in Material Science Research (e.g., chiral polymers)

Chiral molecules are increasingly being investigated as monomers for the synthesis of advanced materials with unique optical and electronic properties. mdpi.commdpi.com this compound can be adapted for use in material science, particularly in the creation of chiral polymers.

To make it polymerizable, the primary alcohol group can be readily converted to a vinyl, acrylate, or methacrylate (B99206) group. Polymerization of this functionalized monomer would yield a polymer with chiral, fluoropyridyl-containing pendant groups. The inherent chirality of the monomer units would force the polymer backbone into a helical conformation, resulting in a macromolecule with significant chiroptical properties. Such polymers could find applications in chiral chromatography as stationary phases or in optics as materials capable of manipulating polarized light. mdpi.com

Investigation as a Model Compound for Stereochemical Studies

The well-defined structure of this compound makes it a suitable model compound for fundamental stereochemical studies. Its combination of a stereocenter, a primary alcohol, and an aromatic heterocycle allows it to be used in a variety of research contexts.

In analytical chemistry, it can serve as a test compound for the development of new chiral separation techniques, such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on novel chiral stationary phases. In synthetic chemistry, it can be used to study diastereoselectivity in reactions where the existing stereocenter influences the formation of a new stereocenter. For example, the stereochemical outcome of reactions at the carbon adjacent to the stereocenter can be investigated to better understand the principles of asymmetric induction.

Analytical and Purity Assessment Methodologies for 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol in Research

Determination of Enantiomeric Excess and Chiral Purity

Ensuring the enantiomeric purity of a chiral molecule is critical. Enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com Therefore, precise and accurate methods are required to quantify the amount of the desired enantiomer relative to its mirror image.

Direct chiral HPLC is a powerful and widely used technique for separating enantiomers. humanjournals.com This method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including various carbinols. humanjournals.com

For the analysis of pyridyl alcohols, the selection of the CSP and the mobile phase is crucial for achieving baseline separation. researchgate.net The mobile phase typically consists of a non-polar organic solvent like hexane (B92381) or heptane, with a polar modifier such as 2-propanol or ethanol (B145695). nih.gov The interactions between the analyte, the chiral selector on the stationary phase, and the mobile phase govern the separation. These interactions can include hydrogen bonding, π-π interactions, and steric hindrance, which differ for each enantiomer, resulting in their separation.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Principle of Separation | Typical Detection |

|---|---|---|---|

| Polysaccharide-based (e.g., derivatized cellulose, amylose) | n-Hexane/2-Propanol mixtures | Forms transient diastereomeric complexes via hydrogen bonding and inclusion into chiral cavities. humanjournals.com | UV Absorbance (e.g., 220-280 nm) |

| Pirkle-type (π-acid/π-base) | Non-polar organic solvents with polar modifiers | Relies on π-electron donor-acceptor interactions between the analyte and CSP. humanjournals.com | UV Absorbance |

| Macrocyclic Glycopeptide (e.g., Chirobiotic V) | Reversed-phase (e.g., ACN/Methanol/Aqueous buffer) | Inclusion complexing is a key mechanism, effective for analytes with aromatic rings. | UV Absorbance |

Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For alcohols like (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol, derivatization may be necessary to improve volatility and chromatographic performance. A common approach is acylation to form the corresponding ester. nih.gov

The separation is achieved using a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cznih.gov These cyclodextrin (B1172386) macromolecules create a chiral environment where they can selectively interact with one enantiomer more strongly than the other, leading to different retention times. gcms.cz

| Chiral Stationary Phase (CSP) | Typical Carrier Gas | Derivatization | Principle of Separation |

|---|---|---|---|

| Derivatized β-cyclodextrins (e.g., CP Chirasil-DEX CB) | Hydrogen or Helium | Often required; e.g., acetylation to form esters. nih.gov | Enantioselective interactions (e.g., inclusion complexation) with the cyclodextrin cavity. gcms.cz |

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). researchgate.netresearchgate.net These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions. researchgate.net

This complexation induces a differential chemical shift (Δδ) for the signals of the two enantiomers in the NMR spectrum. researchgate.net Lanthanide-based complexes, such as Eu(fod)₃, are common chiral shift reagents. libretexts.org When the chiral reagent complexes with the basic sites of the analyte (like the alcohol and pyridine (B92270) nitrogen in this compound), it causes significant shifts in the proton signals. libretexts.org Because the diastereomeric complexes formed with the R and S enantiomers are different, the corresponding protons in each enantiomer will resonate at slightly different frequencies, allowing for their distinct observation and quantification by integrating the respective signals. researchgate.netlibretexts.org

Chromatographic Purity Assessment (e.g., HPLC, GC for chemical purity)

Beyond chiral purity, assessing the chemical purity to identify and quantify any process-related impurities or degradation products is essential. This is typically achieved using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For HPLC analysis, a reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.net Isocratic or gradient elution can be used to separate the main compound from any impurities. pensoft.net Detection is often performed using a UV/VIS detector set at a wavelength where the compound and potential impurities absorb light. pensoft.net

GC with a Flame Ionization Detector (FID) is suitable for analyzing volatile impurities. A non-chiral capillary column, such as one with a polyethylene (B3416737) glycol (DB-Wax) or polysiloxane stationary phase, is used. nih.gov The sample is injected into a heated port, vaporized, and carried through the column by an inert gas, with separation based on boiling points and interactions with the stationary phase. Solvents used for these analyses, such as 2-propanol, must be of high purity (HPLC grade) to ensure reliable results. ibisscientific.comsigmaaldrich.com

Advanced Spectroscopic Methods for Structural Elucidation (Methodologies)

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation. numberanalytics.com

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. docbrown.info For this compound, one would expect distinct signals for the aromatic pyridine protons, the methine proton, the methylene (B1212753) protons of the CH₂OH group, and the methyl protons.

¹³C NMR : Shows the number of different carbon environments in the molecule. docbrown.info

¹⁹F NMR : Is particularly important for fluorinated compounds. It provides information on the chemical environment of the fluorine atom and its coupling with nearby protons and carbons, which is a significant challenge due to large chemical shift ranges and coupling constants. jeol.com

2D NMR (COSY, HSQC, HMBC) : These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) identifies coupled protons (¹H-¹H), HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons (¹H-¹³C), and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. numberanalytics.com

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight with high accuracy (using High-Resolution Mass Spectrometry, HRMS), which in turn helps to determine the molecular formula. nih.gov Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragments to gain further structural information and confirm the connectivity of different parts of the molecule. researchgate.netnih.gov

Crystallographic Studies of this compound and its Derivatives (Methodologies)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. iitg.ac.in The methodology involves several key steps:

Crystal Growth : A high-quality single crystal of the compound or a suitable derivative must be grown. This is often the most challenging step.

Data Collection : The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the molecule within the crystal lattice. From this map, the positions of the individual atoms can be determined. Computational refinement processes are then used to improve the accuracy of the atomic positions and other structural parameters.

For a chiral molecule like this compound, determining the absolute configuration is possible if the data is of sufficient quality and a heavy atom is present in the structure or by using anomalous dispersion effects. The resulting crystal structure provides unambiguous proof of the compound's stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Future Perspectives and Emerging Research Directions for 2r 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Novel Synthetic Routes and Catalyst Development for Enhanced Sustainability

Future research will likely focus on developing more sustainable and efficient synthetic routes to (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol. While traditional methods for synthesizing chiral alcohols are established, there is a growing demand for greener processes that minimize waste and energy consumption.

One promising area is the advancement of asymmetric hydrogenation of the corresponding ketone, 2-acetyl-5-fluoropyridine. globethesis.com Research is ongoing to develop highly efficient and selective catalysts for this transformation. For instance, iridium complexes with chiral tridentate phosphine-nitrogen ligands have shown excellent catalytic activity in the asymmetric hydrogenation of similar pyridyl ketones, achieving high enantioselectivity and turnover numbers. globethesis.com Future work could focus on designing catalysts specifically tailored for 2-acetyl-5-fluoropyridine, potentially utilizing non-precious metal catalysts to enhance sustainability.

Biocatalysis presents another avenue for green synthesis. The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones is a well-established and environmentally friendly method. rsc.org Future research could involve identifying or engineering novel ADHs with high activity and stereoselectivity towards 2-acetyl-5-fluoropyridine. The development of robust enzyme immobilization techniques and the use of cofactor regeneration systems will be crucial for the industrial-scale application of this biocatalytic approach. rsc.org

Furthermore, the development of heterogeneous catalysts is a key area of interest. encyclopedia.pub Supported catalysts can be easily separated from the reaction mixture and reused, reducing catalyst waste and simplifying product purification. encyclopedia.pub Research into supporting chiral catalysts on materials like mesoporous silica (B1680970) or polymers could lead to highly active and recyclable catalytic systems for the synthesis of this compound.

A comparative look at potential catalytic approaches is presented below:

| Catalytic Approach | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity | Development of non-precious metal catalysts, ligand design |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, cofactor regeneration systems |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst support development, long-term stability |

Exploration of New Reactivity Patterns and Derivatization Strategies

The unique combination of a chiral alcohol and a fluorinated pyridine (B92270) ring in this compound opens up possibilities for exploring new reactivity patterns and derivatization strategies.

The fluorine atom at the 5-position of the pyridine ring significantly influences its electronic properties, making the ring susceptible to nucleophilic aromatic substitution (SNAr) . researchgate.netmdpi.com This reactivity can be exploited to introduce a wide range of functional groups at this position, leading to a diverse library of derivatives. Future research could investigate the scope of SNAr reactions with various nucleophiles, including amines, thiols, and alkoxides, to create novel compounds with potentially interesting biological or material properties.

The hydroxyl group of the propanol (B110389) side chain is another key site for derivatization . Standard esterification and etherification reactions can be employed to modify this group. Furthermore, more advanced derivatization strategies could be explored. For example, the introduction of chromophores or fluorophores through derivatization could facilitate the use of this compound in analytical applications, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection. nih.gov

The development of one-pot or tandem reactions that combine modifications at both the pyridine ring and the alcohol functionality would be a highly efficient approach to generating complex molecular architectures. For instance, a sequence involving SNAr at the pyridine ring followed by a catalyzed reaction at the hydroxyl group could provide rapid access to a wide array of derivatives.

Expanded Applications in Chiral Synthesis and Materials Science

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Beyond its use as a chiral precursor, it can also be employed as a chiral ligand in transition metal catalysis. The pyridine nitrogen and the hydroxyl oxygen can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. researchgate.netnih.govdicp.ac.cn Future research could focus on synthesizing and evaluating transition metal complexes of this chiral alcohol as catalysts in reactions such as asymmetric additions to aldehydes and ketones.

In the realm of materials science , the incorporation of this compound into polymers or other materials could impart unique properties. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. researchgate.netmdpi.com The chirality of the molecule could lead to the development of chiral polymers with applications in chiral separations or as chiral stationary phases in chromatography. Furthermore, the pyridine moiety offers a site for coordination to metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting optical or catalytic properties.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of modern chemical technologies such as flow chemistry and automated synthesis can significantly accelerate the research and development of this compound and its derivatives.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound. chemrxiv.orgchemrxiv.orgresearchgate.net By combining automated liquid handling with high-throughput screening, researchers can efficiently explore a wide range of reaction conditions and derivatization strategies. This approach can significantly accelerate the discovery of new compounds with desired properties for applications in drug discovery or materials science. The modular nature of these automated systems allows for the flexible implementation of various synthetic sequences, including coupling, purification, and deprotection steps. chemrxiv.orgnih.gov

The synergy between flow chemistry and automated synthesis can create powerful platforms for the on-demand synthesis of molecules. nih.gov Such integrated systems could enable the rapid and efficient production of a diverse range of compounds based on the this compound scaffold.

Unexplored Theoretical Aspects and Computational Challenges

Computational chemistry and theoretical studies can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. researchgate.net Such studies can help to understand the influence of the fluorine substituent on the reactivity of the pyridine ring and predict the outcomes of various chemical transformations. For example, DFT calculations can be used to model the transition states of SNAr reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions.

Molecular dynamics (MD) simulations can be employed to study the interactions of this chiral alcohol with biological macromolecules, such as enzymes or receptors. This can be particularly useful in the context of drug design, where understanding the binding mode and affinity of a molecule is crucial. MD simulations can also be used to model the behavior of this compound in different solvent environments, which can be important for understanding its solubility and reactivity.

A significant computational challenge lies in accurately predicting the enantioselectivity of catalytic reactions involving this chiral molecule. Developing accurate computational models for asymmetric catalysis requires a deep understanding of the catalyst-substrate interactions and the ability to model the subtle energy differences between diastereomeric transition states. Future research in this area will likely focus on developing more sophisticated computational methods and force fields to address these challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.